3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride
Overview
Description
3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride typically involves the reaction of oxan-2-ylmethylamine with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as fluorination, cyclization, and purification to obtain the final product in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their function. The azetidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 3-Fluoroazetidine hydrochloride
- 3-Fluoro-3-(fluoromethyl)azetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
Comparison: Compared to these similar compounds, 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride is unique due to the presence of the oxan-2-ylmethyl group. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-3-(oxan-2-ylmethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-3-1-2-4-12-8;/h8,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBIMOUPLOMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC2(CNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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